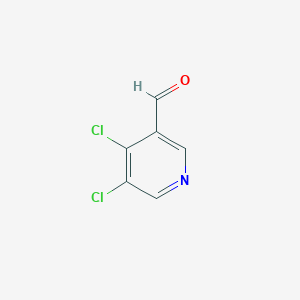

4,5-Dichloropyridine-3-carbaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comguidechem.com Its presence is noted in a multitude of natural products, including vitamins like niacin and coenzymes such as NAD. ijpcbs.com In the pharmaceutical industry, the pyridine moiety is a cornerstone in the design of new drugs, with its structure being integral to over 7,000 existing medicinal compounds. guidechem.com The nitrogen atom imparts polarity and the ability to form hydrogen bonds, which can significantly influence a molecule's solubility, bioavailability, and interaction with biological targets. commonorganicchemistry.com This has led to the development of a diverse range of pyridine-based therapeutic agents, including antivirals, anticancer agents, and antihypertensives. ijpcbs.com The adaptability of the pyridine ring allows for fine-tuning of electronic and steric properties through substitution, making it a highly sought-after component in the quest for novel bioactive molecules. ijpcbs.comcommonorganicchemistry.com

Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridines are crucial and highly versatile intermediates in organic synthesis. wikipedia.org The introduction of halogen atoms onto the pyridine ring serves two primary purposes: it electronically modifies the ring, and more importantly, it provides reactive handles for a wide array of subsequent chemical transformations. wikipedia.orgnih.gov Carbon-halogen bonds can be readily functionalized through various cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig amination), nucleophilic aromatic substitution (SNAr), and metallation reactions. wikipedia.orgjustia.com This allows chemists to introduce a vast range of substituents and build molecular complexity.

The regioselective halogenation of pyridines, however, can be challenging due to the electron-deficient nature of the ring. wikipedia.org Direct electrophilic halogenation often requires harsh conditions and can lead to mixtures of isomers. wikipedia.org Consequently, significant research has been dedicated to developing milder and more selective methods, including strategies that temporarily activate the pyridine ring to facilitate controlled halogen introduction. nih.govnumberanalytics.com These halogenated pyridine intermediates are indispensable in the synthesis of complex pharmaceuticals and agrochemicals, enabling the systematic exploration of structure-activity relationships. wikipedia.orgnih.gov

Positioning 4,5-Dichloropyridine-3-carbaldehyde within the Realm of Pyridine Aldehyde Chemistry

Pyridine aldehydes, or formylpyridines, are another important class of synthetic intermediates. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and carbon-carbon bond-forming reactions. There are three simple isomers: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde, each with distinct reactivity and applications. chemicalbook.comthieme-connect.de

This compound is a more complex derivative, combining the features of a halogenated pyridine and a pyridine aldehyde. Its structure, featuring two chlorine atoms adjacent to each other and an aldehyde group at the 3-position, suggests a unique reactivity profile. The two chlorine atoms activate the ring for nucleophilic substitution and can be selectively replaced under different conditions, while the aldehyde group offers a site for derivatization.

While specific synthesis routes for this compound are not well-documented in peer-reviewed literature, its preparation can be envisaged through established formylation methods applied to a suitable dichloropyridine precursor. Plausible strategies include:

Lithiation and Formylation: Treatment of a precursor like 3,4-dichloropyridine (B130718) with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de This is a common method for introducing a formyl group onto an aromatic or heteroaromatic ring. commonorganicchemistry.comthieme-connect.decommonorganicchemistry.com

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic systems. wikipedia.orgorganic-chemistry.org While dichloropyridines are electron-deficient, this method can sometimes be applied to activated heterocyclic systems. ijpcbs.comnumberanalytics.com

Oxidation of a Precursor Alcohol or Methyl Group: If the corresponding 4,5-dichloro-3-pyridinemethanol (B12095540) or 3-methyl-4,5-dichloropyridine were available, it could be oxidized to the aldehyde using standard oxidizing agents. The synthesis of pyridine aldehydes from the corresponding methylpyridines (picolines) is a known industrial process. guidechem.com

The compound's structure suggests it could be a valuable intermediate for synthesizing polysubstituted pyridines with applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound (Data sourced from publicly available chemical vendor information)

| Property | Value |

| CAS Number | 1009334-04-6 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Synonyms | 4,5-Dichloronicotinaldehyde |

Current Research Trajectories and Identified Gaps Pertaining to this compound

A comprehensive review of current scientific literature reveals a significant gap in research specifically focused on this compound. While its constituent functional groups—dihalopyridine and pyridine aldehyde—are individually well-studied, this particular isomer remains largely unexplored. There is a notable absence of published studies detailing its synthesis, characterization, reactivity, and potential applications.

The current research landscape is dominated by commercial chemical suppliers who list the compound in their catalogs, indicating its availability for research and development purposes. However, the lack of academic or patent literature suggests that its synthetic utility has not been systematically investigated or reported.

This identifies a clear opportunity for future research. Key areas that warrant investigation include:

Development of an Efficient and Scalable Synthesis: Establishing a reliable synthetic route is the first step toward unlocking the potential of this molecule.

Exploration of its Reactivity: A systematic study of its behavior in various chemical reactions, particularly nucleophilic aromatic substitution at the chlorinated positions and transformations of the aldehyde group, would be highly valuable.

Investigation of its Potential as a Scaffold: Given the importance of substituted pyridines, synthesizing a library of derivatives from this compound could lead to the discovery of new compounds with interesting biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOHOUJPNPVRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732468 | |

| Record name | 4,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009334-04-6 | |

| Record name | 4,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4,5-Dichloropyridine-3-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) Applications for Dichloropyridine Carbaldehydes

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For dichloropyridine carbaldehydes, ¹H NMR spectra reveal characteristic signals for the aldehydic proton and the aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region, often around 9.5 to 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

The protons on the pyridine ring exhibit distinct chemical shifts influenced by the positions of the chloro and carbaldehyde substituents. For a related compound, 2,6-dichloropyridine-3-carboxaldehyde, the ¹H NMR spectrum shows signals corresponding to the remaining ring protons. chemicalbook.com In the case of 4-pyridinecarboxaldehyde, the aldehydic proton appears at approximately 10.11 ppm, while the ring protons resonate at around 8.90 ppm and 7.72 ppm. chemicalbook.com These values can be influenced by the solvent used and the specific substitution pattern on the pyridine ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Pyridine Carbaldehydes

| Compound | Solvent | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

| 4-Pyridinecarboxaldehyde | CDCl₃ | 10.11 | 8.90, 7.72 |

| 6-Chloronicotinaldehyde | CDCl₃ | 10.10 | 8.87, 8.14, 7.52 |

Note: Data is illustrative and specific shifts for this compound may vary.

Carbon-13 NMR (¹³C NMR) Applications for Backbone Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon skeleton. The carbonyl carbon of the aldehyde group in dichloropyridine carbaldehydes typically resonates at a significantly downfield chemical shift, often in the range of 185-195 ppm. The carbon atoms of the pyridine ring also show characteristic signals, with their chemical shifts being sensitive to the electronic effects of the chlorine and aldehyde substituents.

For instance, in 6-chloronicotinaldehyde, the carbonyl carbon appears at 189.2 ppm, and the ring carbons resonate at 157.0, 152.4, 138.0, 130.4, and 125.2 ppm. rsc.org This detailed information is crucial for confirming the substitution pattern on the pyridine ring.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Pyridine Carbaldehydes

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |

| 6-Chloronicotinaldehyde | CDCl₃ | 189.2 | 157.0, 152.4, 138.0, 130.4, 125.2 |

Note: Data is illustrative and specific shifts for this compound may vary.

Advanced NMR Techniques (e.g., 2D NMR, Heteronuclear NMR for Nitrogen)

To unambiguously assign all proton and carbon signals and to elucidate complex structural features, advanced NMR techniques are employed. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of protons on the pyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. rsc.org

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can identify longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for confirming the position of the aldehyde group relative to the chlorine atoms on the pyridine ring. ipb.pt

Nitrogen-15 (¹⁵N) NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. ipb.ptnih.gov The chemical shift of the nitrogen atom is highly sensitive to the nature and position of substituents on the ring, offering another layer of structural verification. ipb.pt

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₆H₃Cl₂NO).

Electron ionization (EI) is a common ionization method that can lead to extensive fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ions. The isotopic pattern of the molecular ion peak is particularly informative due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl). This results in a characteristic M⁺, M+2, and M+4 peak cluster with a specific intensity ratio, confirming the presence of two chlorine atoms.

The fragmentation of dichloropyridine derivatives often involves the loss of chlorine atoms, carbon monoxide (from the aldehyde group), and hydrogen cyanide (from the pyridine ring). nist.gov Studying these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. nih.govnih.govresearchgate.net

Interactive Data Table: Expected Isotopic Pattern for the Molecular Ion of C₆H₃Cl₂NO

| Ion | Expected m/z | Relative Abundance (%) |

| [M]⁺ (with ²³⁵Cl) | 174.96 | ~100 |

| [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) | 176.96 | ~65 |

| [M+4]⁺ (with ²³⁷Cl) | 178.96 | ~10 |

Note: The molecular weight of this compound is approximately 175.99 g/mol . The m/z values are nominal and will be more precise in high-resolution MS.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.org For this compound, these techniques are particularly useful for confirming the presence of the carbonyl (C=O) and C-Cl bonds, as well as the vibrations of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the chlorine substituents. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ region. aps.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The C=O stretch is also observable in the Raman spectrum. The symmetric ring breathing mode of the pyridine ring, which is often a strong and sharp band in the Raman spectrum (around 990-1030 cm⁻¹ for pyridine itself), can be a useful diagnostic peak. ias.ac.inresearchgate.netacs.org The C-Cl stretching vibrations are also Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its definitive identification.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It can confirm the planar structure of the pyridine ring and the relative positions of the chlorine and carbaldehyde substituents.

Reactivity and Derivatization Chemistry of 4,5 Dichloropyridine 3 Carbaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde moiety is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse set of derivatives.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. libretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl is enhanced by the electron-withdrawing nature of the dichloropyridine ring.

A prominent example of this reactivity is the Grignard reaction. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of 4,5-Dichloropyridine-3-carbaldehyde with a Grignard reagent like phenylmagnesium bromide would yield (4,5-dichloropyridin-3-yl)(phenyl)methanol. These reactions are typically irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.com

Similarly, organolithium compounds, another class of powerful nucleophiles, react in an analogous manner to afford secondary alcohols. The addition of cyanide ion (CN⁻), often from a source like KCN or HCN, results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org This reaction is a classic example of base-promoted nucleophilic addition. libretexts.org

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | Aldehyde + R-MgX → Secondary Alcohol |

| Organolithium (R-Li) | Secondary Alcohol | Aldehyde + R-Li → Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin | Aldehyde + HCN → Cyanohydrin |

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles. These reactions proceed via a nucleophilic addition-elimination mechanism, where the nitrogen nucleophile initially adds to the carbonyl carbon to form an unstable carbinolamine intermediate. researchgate.netpressbooks.pub This intermediate then dehydrates, often under acidic catalysis, to form a new carbon-nitrogen double bond. researchgate.netasianpubs.org

Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. asianpubs.org For example, condensing the aldehyde with an aniline (B41778) derivative would produce the corresponding N-aryl imine. The stability of these imines can vary, with some being readily hydrolyzed back to the aldehyde and amine. researchgate.netasianpubs.org

When reacted with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine), the corresponding hydrazones are formed. researchgate.net These compounds are often more stable than imines. asianpubs.org The reaction with hydrazine itself can lead to further cyclization reactions under certain conditions, providing routes to various heterocyclic systems. For example, condensation with hydrazine followed by intramolecular cyclization could potentially form pyridazino[4,5-c]pyridine derivatives.

These condensation reactions are synthetically valuable for creating complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov The formation of stable hemiaminals has also been observed in the condensation of aldehydes with certain amino-heterocycles. mdpi.com

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4,5-dichloronicotinic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common laboratory reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids in either acidic or alkaline conditions.

Chromium-based reagents: Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) are highly efficient for this oxidation.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror as a positive test.

Potassium dichromate (K₂Cr₂O₇): Another strong oxidizing agent, typically used in acidic solution.

The resulting 4,5-dichloronicotinic acid is a valuable synthetic intermediate, serving as a precursor for the synthesis of esters, amides, and other carboxylic acid derivatives through standard functional group interconversions.

The aldehyde group is susceptible to reduction to form either a primary alcohol or, under more vigorous conditions, a methyl group.

Reduction to Alcohol: The most common method for reducing an aldehyde to a primary alcohol, in this case (4,5-dichloropyridin-3-yl)methanol, involves the use of hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is highly effective for converting aldehydes and ketones to alcohols. It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. While it also efficiently reduces aldehydes, it is less selective and will also reduce other functional groups like esters and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or THF.

Reduction to Alkane: Complete reduction of the aldehyde to a methyl group (to form 3-methyl-4,5-dichloropyridine) requires more forceful conditions. Two classical methods for this transformation are:

Wolff-Kishner reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in a high-boiling solvent like ethylene (B1197577) glycol.

Clemmensen reduction: This reduction uses amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is suitable for substrates that are stable to strong acidic conditions.

Reactivity of the Dichloropyridine Ring System

The pyridine (B92270) ring is an aromatic heterocycle, but its reactivity towards electrophilic aromatic substitution (SₑAr) is significantly different from that of benzene (B151609). The presence of the electronegative nitrogen atom has two major consequences:

Deactivation: The nitrogen atom withdraws electron density from the ring inductively (-I effect), making the pyridine ring electron-deficient and thus much less reactive towards electrophiles than benzene. wikipedia.orguoanbar.edu.iq Its reactivity is often compared to that of a highly deactivated benzene ring, like nitrobenzene. uoanbar.edu.iq

Directing Effect: The nitrogen atom is basic and can be protonated or coordinate to a Lewis acid catalyst under the acidic conditions often required for SₑAr reactions (e.g., nitration, sulfonation). wikipedia.orgyoutube.com This creates a pyridinium (B92312) ion, which is even more strongly deactivated.

Electrophilic attack on the neutral pyridine ring preferentially occurs at the C-3 (or C-5) position. aklectures.com This is because the carbocation intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized, as one of the resonance structures places a positive charge directly on the highly electronegative nitrogen atom. vaia.com The intermediate for C-3 attack avoids this unfavorable situation. aklectures.com

Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. In this compound, the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine atoms. Generally, SNAr reactions on pyridine rings proceed via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.govpressbooks.publibretexts.org The rate and regioselectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridine ring. researchgate.net

For dichloropyridines, the position of substitution is often directed by the electronic and steric environment of the chlorine atoms. In many cases, the chlorine atom at the 4-position is more reactive towards nucleophilic attack than the one at the 5-position due to the para-directing effect of the pyridine nitrogen, which helps to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the attacking nucleophile.

| Nucleophile | Product(s) | Reaction Conditions | Reference |

| Amines | 4-amino-5-chloropyridine-3-carbaldehyde | Varies | researchgate.net |

| Alkoxides | 4-alkoxy-5-chloropyridine-3-carbaldehyde | Base, Alcohol | researchgate.net |

| Thiolates | 4-thioether-5-chloropyridine-3-carbaldehyde | Base, Thiol | nih.gov |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloropyridines (Note: This table is illustrative and specific outcomes for this compound may vary).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Grignard Reagents, etc.)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for introducing a wide array of substituents.

The Suzuki-Miyaura coupling , which typically employs a palladium catalyst to couple an organoboron reagent with a halide, is a widely used method for creating biaryl compounds and other conjugated systems. libretexts.orgfishersci.nosumitomo-chem.co.jp The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca The reactivity of the halides in Suzuki coupling generally follows the order I > Br > Cl, meaning that chloro-substituted pyridines can sometimes require more forcing conditions or specialized catalyst systems. fishersci.no

Grignard reagents can also be utilized in cross-coupling reactions with dichloropyridines, often catalyzed by transition metals like nickel or palladium. These reactions allow for the introduction of alkyl, aryl, and vinyl groups. A study on the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives demonstrated the successful addition of Grignard reagents to a related 4-amino-2-chloronicotinonitrile, highlighting the utility of this approach. mdpi.com

| Coupling Partner | Catalyst System | Product Type | Reference |

| Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-aryl-5-chloropyridine-3-carbaldehyde | rsc.orgrsc.org |

| Alkylboronic ester | Pd(OAc)₂ / Ad₂PⁿBu / LiOᵗBu | 4-alkyl-5-chloropyridine-3-carbaldehyde | nih.gov |

| Grignard Reagent (RMgX) | Ni or Pd catalyst | 4-alkyl/aryl-5-chloropyridine-3-carbaldehyde | mdpi.com |

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions (Note: This table is illustrative and specific outcomes for this compound may vary).

A critical aspect of cross-coupling reactions with dihalogenated pyridines is controlling the regioselectivity—that is, which of the two chlorine atoms reacts. In many dichloropyridine systems, the chlorine atom at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than a chlorine at the 3- or 5-position. rsc.org For instance, 3,4-dichloropyridine (B130718) preferentially undergoes Suzuki-Miyaura coupling at the C4 position. rsc.org

However, this inherent reactivity can be modulated by several factors, including the choice of catalyst, ligands, and reaction conditions. For 2,4-dichloropyridines, conventional cross-coupling occurs at the C2 position, but the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity to favor the C4 position. nih.govnih.gov Ligand-free conditions have also been shown to enhance C4-selectivity in some cases. nih.gov The nature of the substituents already present on the pyridine ring can also exert a significant directing effect on the incoming group. researchgate.netnih.gov

C-H Functionalization Strategies for Pyridine Systems, including Photoinduced Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, avoiding the need for pre-functionalized starting materials. rsc.org This approach involves the selective activation and transformation of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. beilstein-journals.org For pyridine systems, which are electron-deficient, C-H functionalization can be challenging. However, various catalytic systems, including those based on transition metals like palladium and rhodium, have been developed to achieve this transformation. beilstein-journals.orgnih.gov

Photoinduced approaches have gained significant traction for the C-H functionalization of pyridines. researchgate.net Visible-light photocatalysis allows for the generation of radical intermediates under mild conditions, enabling a range of transformations. researchgate.net One strategy involves the formation of N-functionalized pyridinium salts, which can then undergo photoinduced single-electron transfer to generate pyridinyl radicals. researchgate.netnih.govacs.org These radicals can then couple with various radical precursors, leading to the functionalization of the pyridine ring, often with distinct regioselectivity compared to classical Minisci-type reactions. nih.govacs.org

| Functionalization Type | Method | Key Features | Reference |

| C-H Arylation | Pd-catalyzed direct arylation | Often requires a directing group or specific activators | nih.gov |

| C-H Alkylation | Rh-catalyzed C-H activation | Can provide good regioselectivity | beilstein-journals.org |

| Photoinduced C4-Borylation | EDA complex formation | Photocatalyst- and oxidant-free | researchgate.net |

| Photoinduced Pyridyl Lactamization | Triplet-state reactivity of N-N pyridinium ylides | Diastereoselective [3+2] cycloaddition | researchgate.net |

Table 3: Selected C-H Functionalization Strategies for Pyridine Systems

N-Oxidation and Subsequent Reactivity Modulations of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This modification can facilitate certain reactions and alter the regioselectivity of others.

For electron-deficient pyridines, such as those bearing chlorine atoms, N-oxidation can be challenging and often requires strong oxidizing agents like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide) or other specialized reagents. researchgate.net

Once formed, the N-oxide can be used to direct subsequent functionalization. For example, pyridine N-oxides have been employed as effective photoinduced hydrogen-atom-transfer (HAT) catalysts for the site-selective C-H functionalization of various substrates. chemrxiv.orgresearchgate.net The N-oxide radical, generated via photoredox catalysis, can abstract a hydrogen atom to generate a carbon radical, which can then undergo further reactions. chemrxiv.org

Photochemical and Electrochemical Reactivity Studies of Dichloropyridine Carbaldehydes

The photochemical reactivity of halogenated pyridines has been explored, revealing pathways for both substitution and reduction. For instance, the photochemical reaction of 3-chlorotetrafluoropyridine with olefins leads to the substitution of the chlorine atom. rsc.org Furthermore, the chlorine atoms on dichloropyridines can be photochemically reduced in the presence of a suitable hydrogen donor solvent like ethanol or diethyl ether. rsc.org The presence of the aldehyde group in this compound would likely influence its photochemical behavior, potentially participating in photoreduction or other photochemical transformations.

Electrochemical studies provide insight into the redox properties of molecules. The electrochemical behavior of related heterocyclic systems has been investigated to understand their potential for forming conducting polymers or undergoing redox-mediated reactions. mdpi.com For this compound, electrochemical analysis could reveal the reduction potential of the aldehyde and the chlorinated pyridine core, as well as the oxidation potential of the pyridine ring. This information would be valuable for designing electrosynthetic routes or understanding its behavior in redox-active systems.

Mechanistic Investigations of Reactions Involving 4,5 Dichloropyridine 3 Carbaldehyde

Elucidation of Reaction Pathways for Synthetic Transformations

The aldehyde functional group on the pyridine (B92270) ring of 4,5-Dichloropyridine-3-carbaldehyde is a key site for a variety of synthetic transformations. Mechanistic studies often focus on how this group interacts with other reagents to form more complex molecular architectures.

Another significant pathway involves the aldehyde acting as an electrophile. In the presence of a strong oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), this compound can participate in coupling reactions. For example, in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and various aldehydes, the reaction commences with the formation of an imine intermediate, which then undergoes cyclization. beilstein-journals.org

Identification and Characterization of Key Intermediates and Transition States

The direct observation and characterization of transient species like intermediates and transition states are challenging but essential for a complete mechanistic picture. A combination of spectroscopic techniques and computational modeling is often employed for this purpose.

In many reactions involving aldehydes, the initial adduct with a nucleophile is a tetrahedral intermediate. While often too unstable to be isolated, its existence can be inferred from kinetic data or trapped by modifying the reaction conditions. In multicomponent reactions leading to imidazo[1,2-a]pyridines, a propargylamine (B41283) intermediate has been proposed, arising from the addition of a metal-activated alkyne to the initially formed imine. beilstein-journals.org Tautomerization of this intermediate is then a critical step leading to the cyclization precursor.

The use of radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can help identify reaction pathways involving radical intermediates. If the addition of TEMPO inhibits a reaction, it strongly suggests a mechanism that proceeds through single-electron transfer (SET) processes. For example, in certain copper-catalyzed amination reactions, the inhibition by TEMPO points to the formation of radical intermediates during the transformation. beilstein-journals.org

Kinetic and Thermodynamic Studies Guiding Reaction Control and Selectivity

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are fundamental to controlling reaction outcomes. These studies help in optimizing parameters such as temperature, concentration, and catalyst loading to favor the desired product and minimize side reactions.

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in readily available literature, general principles of reaction kinetics apply. The rate of imine formation, for instance, is known to be pH-dependent. The reaction is typically faster under mildly acidic conditions which catalyze the dehydration of the initial carbinolamine intermediate.

Detailed Analysis of Regioselectivity and Stereoselectivity in Dichloropyridine Chemistry

Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules, determining the spatial arrangement of atoms in the final product.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.com In reactions involving substituted pyridines like this compound, the existing substituents can direct incoming reagents to a specific position. For example, in a Diels-Alder reaction, the electronic properties of substituents on both the diene and dienophile determine the regiochemical outcome, often referred to as the "ortho" and "para" rule. youtube.com The partial charges on the reacting atoms, which can be estimated through resonance structures, often correctly predict the favored regioisomer. youtube.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.comkhanacademy.org When reactions involving the aldehyde group of this compound create a new chiral center, controlling the stereochemistry is paramount. For example, in the allylation of aldehydes using allylboronates, the reaction can be made highly enantioselective by using chiral catalysts or chiral boron reagents. diva-portal.org The transition state geometry dictates the stereochemical outcome.

In Diels-Alder reactions, the stereochemistry of the dienophile is conserved in the product. A cis-dienophile will result in a cis relationship of substituents on the newly formed ring, while a trans-dienophile will lead to a trans relationship. youtube.com This is an example of a stereospecific reaction, a subset of stereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aip.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govsigmaaldrich.com For substituted pyridines, the positions and types of substituents significantly influence the HOMO and LUMO energy levels and their distribution across the molecule. nih.govnih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Validation and Assignment

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.comacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 4,5-Dichloropyridine-3-carbaldehyde, one could predict its ¹H and ¹³C NMR spectra. acs.org These theoretical spectra are invaluable for validating experimentally obtained data and for the definitive assignment of signals, especially for complex structures. stenutz.euresearchgate.net

Mechanistic Insights Derived from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms. ontosight.airsc.org For a reactive molecule like this compound, which possesses an aldehyde group and a substituted pyridine (B92270) ring, theoretical calculations could map the potential energy surfaces for various reactions. This would involve locating transition states and calculating activation energies, thereby providing a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction. nih.govnih.gov

Molecular Docking and Dynamics Simulations Pertaining to Potential Biomolecular Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations would be employed. bohrium.comgrowingscience.comnih.gov Docking studies would predict the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or receptor, and estimate the binding affinity. bohrium.commdpi.com Subsequent MD simulations could then be used to assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Advanced Research Applications and Future Directions

Strategic Building Block in the Synthesis of Complex Heterocyclic Systems

The molecular architecture of 4,5-Dichloropyridine-3-carbaldehyde makes it an important synthon, or building block, for constructing more elaborate heterocyclic systems. The aldehyde group serves as a key handle for a variety of chemical transformations, particularly condensation and cyclization reactions.

Research has shown that pyridine (B92270) carbaldehydes are effective precursors for synthesizing fused heterocyclic systems. For instance, carbaldehyde derivatives of pyridines can be condensed with other molecules to form multi-ring structures like 1,2,4-triazines. While some substituted pyridine carbaldehydes can have low yields or undesirable side reactions, the strategic placement of functional groups is key to successful synthesis. The reactivity of the aldehyde allows it to participate in reactions that build out new ring systems attached to the pyridine core. For example, related aldehyde-bearing heterocycles such as 5-chloropyrazole-4-carbaldehydes are known to be valuable intermediates in creating a diverse range of novel and synthetically challenging heterocyclic compounds. rsc.org Similarly, 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been used to create new pyrimidine (B1678525) and pyrrolopyrimidine structures through one-pot methodologies involving Wittig olefination and bromination. mdpi.com These examples highlight the role of the aldehyde functionality in facilitating the assembly of complex molecular frameworks, a role that this compound is well-suited to play.

Scaffold for Medicinal Chemistry Research and Drug Discovery Initiatives

In medicinal chemistry, a "scaffold" is a core chemical structure upon which new molecules are built. The pyridine ring is a well-established and valuable scaffold; it is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.comscholarscentral.com Its presence can improve a molecule's aqueous solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical properties for drug candidates. lifechemicals.com this compound serves as a modern scaffold for designing new therapeutic agents.

Design and Synthesis of Novel Biologically Active Derivatives

The functional groups on this compound allow for its systematic modification to produce libraries of new derivatives for biological screening. The aldehyde can be converted into other functional groups or used to link the pyridine core to other molecular fragments.

A common strategy involves reacting the aldehyde with thiosemicarbazide (B42300) to form thiosemicarbazones. This approach was used to synthesize derivatives of pyridine-2-carboxaldehyde, which were found to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and showed significant antineoplastic activity against leukemia in mouse models. acs.org Another advanced application is in the creation of multi-target drugs. For example, researchers have designed and synthesized dual inhibitors targeting both protein kinases and epigenetic proteins, which are two major classes of anticancer targets. researchgate.net A series of 4,5-dihydro- lifechemicals.comontosight.ainih.govtriazolo[4,3-f]pteridine derivatives were created based on a known kinase inhibitor structure, leading to a potent dual inhibitor of PLK1 and BRD4 that induced cancer cell death. researchgate.net This demonstrates how a core scaffold can be elaborated into complex molecules with highly specific and desirable biological activities.

| Derivative Type | Synthetic Approach | Biological Target/Activity | Reference |

| Pyridine Thiosemicarbazones | Condensation of pyridine-2-carboxaldehyde with thiosemicarbazide. | Ribonucleotide Reductase Inhibition, Antineoplastic | acs.org |

| Dihydropteridines | Multi-step synthesis based on a known PLK1 inhibitor scaffold. | Dual PLK1/BRD4 Inhibition, Anticancer | researchgate.net |

| Imidazo[4,5-b]pyridines | Multi-step synthesis including cyclization to form the fused ring system. | Cytotoxic Agents, Anticancer | nih.gov |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Pyridine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they correlate the chemical structure of a compound with its biological activity. For pyridine derivatives, SAR studies have revealed key insights. For example, the presence and position of certain functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine compounds against cancer cell lines. lifechemicals.comontosight.ainih.gov Conversely, the presence of halogen atoms or other bulky groups has sometimes been associated with lower antiproliferative activity. lifechemicals.comontosight.ai

This creates a complex challenge for a molecule like this compound, where the two chlorine atoms might negatively impact a specific activity like cell proliferation. However, these halogens also provide chemically stable handles for further, more complex modifications through cross-coupling reactions, allowing for the introduction of diverse chemical groups that could dramatically enhance potency or selectivity. The aldehyde group itself is a key modulator of activity. lifechemicals.comontosight.ai SAR studies on imidazo[4,5-b]pyridine derivatives have shown that modifications at different positions of the heterocyclic system can significantly impact cytotoxic potency against cancer cells. nih.gov

Investigations into Enzyme Inhibition and Receptor Binding Mechanisms

The pyridine scaffold is a component of many molecules that interact with specific biological targets like enzymes and receptors. Research has demonstrated that pyridine and 1,4-dihydropyridine (B1200194) derivatives can bind to adenosine (B11128) receptors, with some showing selectivity for the A3 subtype. acs.org In one study, a pyridine derivative was found to be 55-fold more selective for the A3 receptor over the A1 receptor and also blocked the A3 agonist from inhibiting its target enzyme, adenylyl cyclase. acs.org

Furthermore, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been shown to be potent inhibitors of the enzyme ribonucleotide reductase, with IC50 values (a measure of inhibitory strength) in the low micromolar range. acs.org The ability to design derivatives that selectively interact with such targets is a cornerstone of modern drug development. The this compound scaffold offers a starting point for creating new molecules aimed at a wide array of enzymes and receptors implicated in disease.

Potential Applications in Agrochemical Development (e.g., Herbicides, Pesticides)

The pyridine ring is not only important in pharmaceuticals but also in agrochemicals, where it forms the core of many herbicides and pesticides. matrix-fine-chemicals.commdpi.com The development of new crop protection products is essential for global food security. scholarscentral.com

Derivatives containing 1,3,4-oxadiazole (B1194373) rings, which can be synthesized from precursors like pyridine carbaldehydes, are known to possess a wide range of biological activities, including herbicidal, insecticidal, and antifungal properties. For example, a series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole moiety showed moderate to high herbicidal activity against common weeds. The structural similarities and synthetic accessibility suggest that this compound could serve as a valuable intermediate for a new generation of agrochemicals. Its dichlorinated core could be systematically modified to optimize herbicidal or pesticidal activity while managing environmental persistence and impact.

Exploration in Materials Science and Polymer Chemistry for Functional Materials

Beyond biological applications, the pyridine scaffold is increasingly being explored in materials science for the creation of functional materials with unique electronic, optical, and thermal properties. mdpi.com Pyridine-containing polymers are of great interest for applications such as optoelectronic devices, sensors, and catalysts. nih.gov

The reactive nature of this compound makes it a candidate for incorporation into polymer structures. The aldehyde group can be used in polymerization reactions, while the pyridine ring itself can impart desirable properties to the resulting material. For example, polymers incorporating pyridine units have been synthesized to create materials with strong blue fluorescence, enhanced thermal stability, and antimicrobial properties. lifechemicals.comnih.gov The nitrogen atom in the pyridine ring can also coordinate with metal ions, making these polymers useful as catalyst supports. nih.gov

Furthermore, fluorinated pyridine derivatives like perfluoropyridine are used as building blocks for high-performance fluoropolymers and network materials with enhanced thermal stability and chemical resistance. While not perfluorinated, the chlorinated nature of this compound suggests its potential utility in creating polymers with enhanced flame resistance and durability. The combination of a reactive aldehyde and a stable, electron-deficient aromatic ring provides a platform for designing novel polymers and materials for advanced applications.

Considerations for Environmental Chemistry: Potential in Pollutant Degradation and Remediation Strategies

Currently, there is a notable absence of scientific literature detailing the specific application of this compound in the degradation of pollutants or in remediation strategies. However, the broader context of halogenated pyridine chemistry allows for informed speculation on its potential environmental relevance. Halogenated pyridines are a class of compounds with known environmental significance, and their fate and remediation are subjects of ongoing research.

The degradation of pyridine-containing wastewater is often addressed through methods such as adsorption, advanced oxidation processes (AOPs), and biological treatments. seplite.comseplite.comresearchgate.net For halogenated compounds, dehalogenation is a crucial initial step in detoxification and further breakdown. google.com While research has been conducted on the degradation of various pyridine derivatives, data specifically on this compound is not available. tandfonline.comresearchgate.net

The presence of chlorine atoms on the pyridine ring suggests that this compound could be a candidate for dehalogenation studies, a key process in the remediation of organochlorine pollutants. nih.gov General treatment methods for pyridine-contaminated water could theoretically be adapted for waste streams containing this compound. However, the efficacy and specific pathways for its degradation remain an unexplored research area. Future investigations could focus on its biodegradability by specific microbial consortia or its susceptibility to catalytic degradation technologies.

Identification of Emerging Research Areas and Unexplored Reactivity Patterns

The distinct arrangement of functional groups in this compound—two chlorine atoms and an aldehyde group on a pyridine framework—points to several emerging research avenues and unexplored patterns of chemical behavior.

An area of significant potential is the development of novel synthetic methodologies. The electrophilic nature of the aldehyde group, combined with the electron-withdrawing properties of the dichloropyridine ring, could be harnessed in new catalytic processes and synthetic reactions. The unique substitution pattern may also lead to unexpected reactivity, differing from more commonly studied pyridine derivatives.

Future research could productively focus on a number of areas:

Microbial Degradation: Investigating the susceptibility of this compound to microbial breakdown could lead to new bioremediation strategies. Identifying potential metabolic pathways and intermediate products would be of particular interest.

Targeted Remediation Technologies: The development of catalysts or reagents specifically designed to degrade this compound represents a significant, though currently unrealized, opportunity.

Novel Reactivity: A thorough exploration of its reactivity could uncover new chemical transformations. For instance, the selective reaction at one of the chlorine positions or unique reactions involving the aldehyde group in the context of the dichlorinated ring could expand the synthetic chemist's toolkit.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dichloropyridine-3-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via chlorination of pyridine derivatives. A two-step approach involves (i) regioselective chlorination of pyridine-3-carbaldehyde using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) and (ii) purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization requires monitoring reaction kinetics and adjusting stoichiometric ratios of chlorinating agents . Purity can be verified using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyridine ring protons at δ 8.0–8.5 ppm) .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 190 (M⁺) with fragmentation patterns matching dichlorinated pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and processed via incineration or licensed chemical disposal services .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloro and aldehyde groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups activate the pyridine ring for nucleophilic substitution but may sterically hinder C-3 aldehyde participation. Computational modeling (DFT, Gaussian) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) quantifies regioselectivity. Monitor reaction progress using LC-MS and compare yields under varying ligand conditions (e.g., SPhos vs. XPhos) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs. Meta-analyses of IC₅₀ values and structure-activity relationship (SAR) studies can identify confounding factors, such as solubility or metabolic instability .

Q. How can the compound’s interaction with biomacromolecules (e.g., DNA, enzymes) be systematically studied?

- Methodological Answer : Use biophysical techniques:

- UV-Vis/Flourescence Spectroscopy : Monitor binding affinity via hypochromicity or quenching effects.

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).

- Molecular Docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., kinases). Validate with ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What advanced chromatographic methods improve trace impurity detection in this compound?

- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column for polar impurities. Derivatize aldehydes using Girard’s reagent T to enhance detectability of byproducts (e.g., hydrazones). Quantify impurities against calibrated reference standards (≤0.1% threshold) .

Methodological Framework for Experimental Design

- Hypothesis Testing : Use deductive approaches for reaction optimization (e.g., DOE for parameter screening) .

- Data Contradiction Analysis : Apply triangulation (cross-validate NMR, MS, and computational data) .

- Ethical Compliance : Adhere to CONSORT guidelines for reporting biological assays, including explicit group sizes, endpoints, and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.